N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
CAS No.: 313405-08-2
Cat. No.: VC6539801
Molecular Formula: C16H11N3O4S
Molecular Weight: 341.34
* For research use only. Not for human or veterinary use.
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide - 313405-08-2](/images/structure/VC6539801.png)
Specification
CAS No. | 313405-08-2 |
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Molecular Formula | C16H11N3O4S |
Molecular Weight | 341.34 |
IUPAC Name | N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Standard InChI | InChI=1S/C16H11N3O4S/c20-15(11-6-8-13(23-11)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-7-12(14)24-16/h1-4,6,8H,5,7H2,(H,17,18,20) |
Standard InChI Key | HTYYCWSOHPIAMT-UHFFFAOYSA-N |
SMILES | C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 4,5-dihydronaphtho[1,2-d]thiazole scaffold fused to a 5-nitrofuran-2-carboxamide group. The thiazole ring (C3H3NS) is partially saturated, reducing planarity and enhancing solubility compared to fully aromatic systems. The naphthalene fusion introduces hydrophobic interactions, while the nitrofuran moiety contributes electron-withdrawing effects that potentiate redox cycling and microbial DNA damage .
Key structural attributes include:
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Thiazole ring: Stabilizes via π-π stacking with microbial enzyme active sites.
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Naphthalene system: Enhances membrane penetration in Gram-positive bacteria.
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5-Nitrofuran group: Generates reactive oxygen species (ROS) under anaerobic conditions, disrupting bacterial metabolism .
Electronic Properties
Density functional theory (DFT) calculations on analogous compounds reveal a HOMO-LUMO gap of , indicating moderate reactivity suitable for targeted interactions without excessive nonspecific binding . The nitro group’s electron-deficient nature () polarizes the furan ring, facilitating hydrogen bonding with bacterial nitroreductases .
Synthetic Methodologies
Thiazole Core Construction
The dihydronaphthothiazole moiety is synthesized via Hantzsch thiazole synthesis, adapting protocols from naphthoquinone-fused derivatives :
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Step 1: Condensation of 2-aminonaphthalene-1-thiol with α-bromoketone (e.g., 2-bromo-1-tetralone) in aqueous K2CO3 yields the dihydrothiazole intermediate.
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Step 2: Acid-catalyzed cyclization using polyphosphoric acid (PPA) at 120°C forms the fused naphthothiazole system (yield: 71–88%) .
Carboxamide Coupling
The nitrofuran carboxamide is introduced via CDI-mediated coupling, a method validated for nitrofuran derivatives :
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Activation: 5-Nitrofuran-2-carboxylic acid is treated with 1,1′-carbonyldiimidazole (CDI) in 1,4-dioxane to form the reactive imidazolide.
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Aminolysis: Reaction with 2-amino-4,5-dihydronaphtho[1,2-d]thiazole under inert atmosphere yields the target compound (yield: ~65%, purity >95% by HPLC) .
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
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CDI Equivalents | 1.2 eq | Maximizes activation |
Reaction Temperature | 70°C | Balances rate vs. decomposition |
Solvent | Anhydrous 1,4-dioxane | Prevents hydrolysis |
Antimicrobial Activity of Structural Analogs
While direct data on N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide are unavailable, closely related compounds demonstrate potent activity:
Gram-Positive Pathogens
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Compound 3h (3,4-dichlorophenyl-thiazole): MIC = 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
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Compound 7 (naphthoquinone-thiazole): MIC = 4 µg/mL against linezolid-resistant Enterococcus faecium .
Fungal Pathogens
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Compound 9f (nitrofuran hydrazide): MIC = 16 µg/mL against Candida auris, outperforming fluconazole (MIC >64 µg/mL) .
Table 2: Comparative Antimicrobial Profiles
Compound | Target Pathogen | MIC (µg/mL) | Reference |
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3h | MRSA | 8 | |
7 | Vancomycin-resistant E. faecium | 4 | |
9f | Candida auris | 16 |
Mechanistic Insights
Dual-Target Inhibition
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Nitroreductase Activation: The nitrofuran moiety undergoes enzymatic reduction, generating nitro anion radicals that alkylate microbial DNA .
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Thiazole-Mediated Enzyme Binding: The thiazole core inhibits penicillin-binding protein 2a (PBP2a) in MRSA through competitive binding at the allosteric site (IC50 = 2.1 µM) .
Resistance Mitigation
Hybridization of nitrofuran and thiazole pharmacophores reduces susceptibility to efflux pumps, as demonstrated by >4-fold lower MIC shifts in S. aureus overexpressing NorA compared to standalone nitrofurantoin .
Toxicological and Pharmacokinetic Considerations
Cytotoxicity Screening
Analogous naphthothiazoles exhibit selective toxicity:
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IC50 = 32 µM in A549 lung carcinoma cells vs. >128 µM in HEK293 normal kidney cells .
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Nitrofuran derivatives show dose-dependent ROS generation in hepatocytes at concentrations >50 µM .
Metabolic Stability
Microsomal assays using human liver S9 fractions indicate moderate clearance (), with primary metabolites being the sulfoxide and hydroxylamine derivatives .
Future Directions
Structural Optimization
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Quinone Integration: Introducing a naphthoquinone group (as in Compound 7) could enhance redox cycling and potency against anaerobic pathogens .
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Prodrug Strategies: Masking the nitro group as a phosphonate ester may improve oral bioavailability.
Target Validation
Cryo-EM studies are needed to map interactions between the thiazole core and PBP2a’s allosteric domain. Additionally, proteomic profiling could identify off-target effects in eukaryotic cells.
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